4-[3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide
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Overview
Description
4-[3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an indole moiety, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and indole intermediates. The key steps include:
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Formation of the Piperidine Intermediate: : The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from 1-(but-3-yn-1-yl)piperidin-4-amine, the piperidine ring is formed through cyclization reactions .
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Indole Synthesis: : The indole moiety can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
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Coupling Reactions: : The final step involves coupling the piperidine and indole intermediates through amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones .
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Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups .
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Substitution: : The fluoro substituent on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide has several scientific research applications:
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Medicinal Chemistry: : The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory agents .
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Pharmacology: : It can be studied for its interactions with biological targets, including enzymes, receptors, and ion channels .
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Materials Science: : The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 4-[3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: These compounds share a similar indole or indazole scaffold and have been studied for their potential as glycogen synthase kinase-3 (GSK-3) inhibitors.
1-(but-3-yn-1-yl)piperidin-4-amine: This compound shares the piperidine and butynyl functional groups and is used in various synthetic applications.
Uniqueness
4-[3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro substituent and indole moiety contribute to its potential as a versatile scaffold for drug design and materials science .
Properties
Molecular Formula |
C20H23FN4O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide |
InChI |
InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26) |
InChI Key |
VJPPLCNBDLZIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F |
Origin of Product |
United States |
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